Thioglycollecithin

Beschreibung

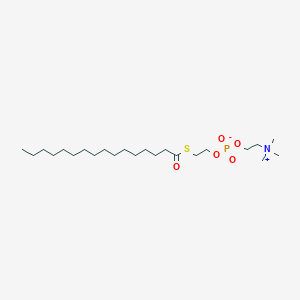

2-Hexadecanoylthio-1-ethylphosphorylcholine (CAS 60793-01-3) is a synthetic phospholipid analog with the molecular formula C₂₃H₄₈NO₅PS and a molecular weight of 481.67 g/mol . Structurally, it features a thioester-linked hexadecanoyl group at the sn-2 position and a phosphorylcholine headgroup. This compound is a chromogenic substrate for Type II phospholipase A₂ (PLA₂) enzymes, including those found in porcine pancreas, bee venom, and snake venom . Its stability in ethanol at -20°C for ≥1 year and high purity (≥95%) make it a reliable tool for enzymatic assays .

Eigenschaften

IUPAC Name |

2-hexadecanoylsulfanylethyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H48NO5PS/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(25)31-22-21-29-30(26,27)28-20-19-24(2,3)4/h5-22H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDPQVGIMLZYZQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)SCCOP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H48NO5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30209625 | |

| Record name | Thioglycollecithin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60793-01-3 | |

| Record name | Thioglycollecithin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060793013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioglycollecithin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

HePC, also known as Thioglycollecithin or 2-Hexadecanoylthio-1-ethylphosphorylcholine, primarily targets the Hepatitis C Virus (HCV) . The main targets of the direct-acting antiviral (DAA) agents, like HePC, are the HCV-encoded proteins that are vital to the replication of the virus.

Mode of Action

HePC interacts with its targets, the HCV-encoded proteins, resulting in disruption of viral replication and infection. This interaction is a part of the mechanism of action of direct-acting antivirals (DAAs), which are medications targeted at specific steps within the HCV life cycle.

Biochemical Pathways

The biochemical pathways affected by HePC involve the replication process of the HCV. The compound disrupts the replication of the virus by targeting specific nonstructural proteins of the virus. This disruption affects the life cycle of the virus, preventing it from multiplying and spreading.

Pharmacokinetics

The pharmacokinetics of similar direct-acting antivirals (daas) used in treating hcv infections have been studied. These DAAs have clinical pharmacokinetic characteristics that describe their absorption, distribution, metabolism, and excretion.

Result of Action

The result of HePC’s action is the disruption of HCV replication, leading to a decrease in the viral load. This disruption can lead to a sustained virologic response, which is associated with lower all-cause mortality and improvements in hepatic and extrahepatic manifestations, cognitive function, physical health, work productivity, and quality of life.

Action Environment

The action, efficacy, and stability of HePC can be influenced by various environmental factors. For instance, the spread of HCV, which HePC targets, is primarily through blood contact. Therefore, behaviors that can spread the virus, such as sharing needles or other paraphernalia used for injection drug use, can influence the action and efficacy of HePC. Furthermore, the presence of other infections or co-morbidities can also impact the effectiveness of HePC.

Biochemische Analyse

Biochemical Properties

2-Hexadecanoylthio-1-ethylphosphorylcholine is a substrate for Type II phospholipase A2 (PLA2) enzymes, such as porcine pancreatic, bee venom, and snake venom PLA2. This interaction with PLA2 enzymes suggests that 2-Hexadecanoylthio-1-ethylphosphorylcholine plays a role in the hydrolysis of the sn-2 position of phospholipids, a key step in the production of lysophospholipids and free fatty acids.

Cellular Effects

Its role as a substrate for PLA2 enzymes suggests that it may influence cell function through its involvement in lipid metabolism.

Molecular Mechanism

2-Hexadecanoylthio-1-ethylphosphorylcholine exerts its effects at the molecular level primarily through its interactions with PLA2 enzymes. As a substrate for these enzymes, it participates in the hydrolysis of phospholipids at the sn-2 position.

Metabolic Pathways

2-Hexadecanoylthio-1-ethylphosphorylcholine is involved in the metabolic pathway of phospholipid hydrolysis, where it serves as a substrate for PLA2 enzymes. The enzymes and cofactors it interacts with in this pathway include PLA2 enzymes such as porcine pancreatic, bee venom, and snake venom PLA2.

Biologische Aktivität

2-Hexadecanoylthio-1-ethylphosphorylcholine (HEPC) is a phospholipid derivative that has garnered attention in biological research due to its unique properties and potential therapeutic applications. This article delves into the biological activity of HEPC, summarizing key findings from various studies, including its pharmacological effects, mechanisms of action, and potential clinical implications.

Overview of HEPC

HEPC is a synthetic compound that functions as a substrate for specific phospholipases and has been associated with various biological activities. Its structure consists of a long-chain fatty acid (hexadecanoyl), a thioether linkage, and a phosphorylcholine moiety, which contributes to its amphiphilic nature, enabling interactions with cellular membranes.

1. Inflammation Modulation

HEPC has been shown to influence inflammatory processes. In a study examining its effects on hyperalgesia induced by carrageenan injection in rats, HEPC demonstrated an effective dose (ED50) of 1.2 mg/kg without inhibiting cyclooxygenase (COX) activity or interfering with cannabinoid receptor signaling . This suggests that HEPC may modulate pain pathways without traditional anti-inflammatory side effects.

2. Apoptosis and Cancer Research

Research indicates that HEPC acts as a substrate for cytosolic phospholipase A2 (cPLA2), which is involved in apoptosis pathways. In vitro studies have shown that HEPC can influence TNF-α-induced apoptosis in mouse colonocytes, suggesting a potential role in cancer progression and treatment . The modulation of cPLA2 activity by HEPC may have implications for colorectal cancer therapies.

HEPC's biological activity is primarily mediated through its interaction with phospholipases and modulation of lipid signaling pathways. It has been identified as a specific substrate for sPLA2 enzymes, which are crucial in inflammatory responses and cellular signaling . The compound's ability to alter lipid metabolism could be leveraged for therapeutic strategies targeting inflammation and cancer.

Case Study 1: Mortality Risk Profiling in Staphylococcus aureus Bacteremia

In a comprehensive study involving over 200 individuals, HEPC was identified as one of the top-ranked metabolites associated with mortality risk in patients suffering from Staphylococcus aureus bacteremia. The study utilized metabolomics to analyze serum samples and found that elevated levels of HEPC correlated with increased mortality risk, highlighting its potential as a biomarker for severe infections .

Case Study 2: Exercise-Induced Bronchoconstriction

A clinical investigation into the effects of HEPC on exercise-induced bronchoconstriction (EIB) has shown promising results. Patients who continued to experience symptoms despite standard β2-agonist treatment were administered HEPC prior to exercise, demonstrating significant improvement in airway responsiveness . This suggests that HEPC may play a role in managing respiratory conditions.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C18H39NO3S |

| Molecular Weight | 345.58 g/mol |

| ED50 (Hyperalgesia) | 1.2 mg/kg |

| Stability | ≥2 years at -20°C |

| Purity | ≥98% |

Wissenschaftliche Forschungsanwendungen

Biochemical Research Applications

Enzyme Substrate for Phospholipases:

HEPC serves as a substrate for phospholipase enzymes, particularly phospholipase A2. These enzymes hydrolyze phospholipids, releasing fatty acids and lysophospholipids essential for cell signaling and inflammatory responses. The ability of HEPC to act as a substrate allows researchers to study enzyme kinetics and mechanisms involved in lipid metabolism .

Assay Development:

A significant application of HEPC is in the development of microplate assays to measure phospholipase A2 activity. This method has been optimized to facilitate rapid analysis of multiple samples, making it useful for both basic and applied research on phospholipases and related enzymes . The assay's efficiency is enhanced by using HEPC as a substrate, which allows for the determination of kinetic constants across different enzyme sources.

Metabolic Studies

Inhibition of Lipases:

Research indicates that HEPC acts as a potent inhibitor of lipases, enzymes crucial for fat breakdown. This property suggests its potential application in regulating fat metabolism, which is particularly relevant for conditions such as obesity and metabolic disorders. By inhibiting lipases, HEPC may help modulate lipid levels in biological systems.

Cell Signaling Pathways:

HEPC has been shown to influence specific cell signaling pathways involved in various cellular processes, including those linked to cancer research. Abnormal cell signaling is a hallmark of many cancers, and understanding how HEPC interacts with these pathways could lead to novel therapeutic strategies.

Clinical Research Insights

Biomarker Discovery:

In clinical studies, HEPC has been identified as a significant metabolite associated with Staphylococcus aureus bacteremia (SaB). It was ranked among the top metabolites predictive of mortality risk in infected patients. This highlights its potential role as a biomarker for assessing patient outcomes and guiding treatment decisions .

Synthesis Optimization

The synthesis of HEPC has been optimized through various methods that enhance yield and efficiency. A notable approach involves using p-toluenesulfonate instead of 2-bromoethyl phosphorylcholine, which reduces reaction time and allows for milder conditions during synthesis . This optimization makes HEPC more accessible for laboratory applications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural, functional, and application-based differences between 2-Hexadecanoylthio-1-ethylphosphorylcholine (HEPC) and related phospholipids or analogs:

Key Research Findings

Enzymatic Specificity: HEPC’s thioester bond enhances its resistance to non-specific hydrolysis compared to ester-linked substrates like 1-palmitoyl-2-linoleoyl phosphatidylcholine, which is more susceptible to oxidation and PLA₁ activity . 4-Nitrophenylphosphorylcholine is preferred for PLC assays due to its nitrophenyl group, which releases a detectable chromophore upon cleavage, but it lacks specificity for PLA₂ .

Therapeutic Potential: Miltefosine shares a phosphocholine headgroup with HEPC but lacks the glycerol backbone, enabling cell membrane disruption in parasites and cancer cells . 1-O-Hexadecyl-2-thioacetyl phosphatidylcholine mimics PAF but avoids rapid degradation due to its ether linkage, making it useful in chronic inflammation models .

Solubility and Stability: HEPC’s ethanol solubility contrasts with L-alpha-dipalmitoyl phosphatidylcholine, which requires lipid carriers for aqueous dispersion . Miltefosine’s amphiphilic structure allows direct cellular uptake without micelle formation, a critical advantage in drug delivery .

Vorbereitungsmethoden

General Reaction Scheme

HEPC synthesis typically proceeds through a multi-step process involving:

-

Thioesterification : Reaction of hexadecanoyl chloride with a thioethanol derivative to form the thioether intermediate.

-

Phosphorylation : Introduction of the phosphorylcholine group via reaction with 2-bromoethyl phosphorylcholine or its derivatives.

-

Purification : Chromatographic techniques to isolate HEPC from byproducts.

A critical advancement involves substituting 2-bromoethyl phosphorylcholine with p-toluenesulfonate derivatives to enhance reaction efficiency under milder conditions. This modification reduces side reactions and improves yields, making the process scalable for laboratory use.

Key Reaction:

The reaction is conducted in anhydrous dichloromethane with triethylamine as a base to neutralize HCl.

Optimization Parameters

-

Temperature : Maintaining 0–4°C during thioesterification prevents thermal degradation of the thioether bond.

-

Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) enhance solubility of phosphorylcholine intermediates.

-

Catalysts : N,N-Dicyclohexylcarbodiimide (DCC) facilitates esterification, while 4-dimethylaminopyridine (DMAP) accelerates phosphorylation.

Analytical Validation of Synthetic Products

Chromatographic Characterization

High-performance thin-layer chromatography (HPTLC) and ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) are employed to verify HEPC purity and identify hydrolysis products. For example, HPTLC of HEPC hydrolysis by OmpLA reveals 18:1 lyso-PC as a primary product, confirming enzymatic activity.

Table 1: Hydrolysis Products of HEPC in Asymmetric Bilayers

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy validate the thioester bond and phosphorylcholine group. The -NMR spectrum of HEPC shows a singlet at 0.5 ppm, characteristic of phosphocholine moieties.

Challenges in HEPC Synthesis

Thioester Stability

The thioether linkage in HEPC is susceptible to oxidation and hydrolysis, necessitating inert atmospheres (e.g., nitrogen) during synthesis. Storage at −20°C in amber vials minimizes degradation.

Byproduct Formation

Competing reactions, such as hydrolysis of phosphorylcholine intermediates, necessitate precise stoichiometric control. Excess hexadecanoyl chloride (1.2 equiv) ensures complete conversion of the thiol group.

Applications in Enzymatic Studies

HEPC serves as a substrate for PLA2 and OmpLA, enabling kinetic studies of lipid hydrolysis. In asymmetric bilayers, HEPC hydrolysis rates decrease by 80% compared to symmetric systems, highlighting the impact of membrane curvature on enzyme activity.

Table 2: Enzymatic Activity of OmpLA on HEPC

| Membrane Composition | Specific Activity (nmol·s⁻¹·mg⁻¹) |

|---|---|

| Symmetric POPC | 0.16 |

| Asymmetric POPE/POPC | 0.90 |

Comparative Analysis with Analogous Compounds

HEPC’s thioester bond differentiates it from conventional phospholipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC). Unlike POPC, HEPC’s sulfur atom increases electron density at the ester carbonyl, enhancing susceptibility to nucleophilic attack by phospholipases .

Q & A

Q. What are the primary methodologies for structural characterization of 2-Hexadecanoylthio-1-ethylphosphorylcholine?

Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) and high-resolution mass spectrometry (HR-MS). For example, ³¹P NMR is critical for verifying the phosphorylcholine moiety, while HR-MS confirms the molecular weight (481.67 g/mol) and purity . X-ray crystallography may also be used if crystallizable derivatives are synthesized.

Q. How is 2-Hexadecanoylthio-1-ethylphosphorylcholine synthesized, and what purification techniques are recommended?

Synthesis often involves reacting 2-chloro-1,3,2-dioxaphospholane derivatives with hexadecanoylthio-ethylamine under anhydrous conditions. Purification requires column chromatography (e.g., silica gel with chloroform/methanol gradients) to isolate the target compound. Purity validation should include thin-layer chromatography (TLC) and HPLC with UV detection at 205–210 nm .

Q. What analytical methods are suitable for quantifying 2-Hexadecanoylthio-1-ethylphosphorylcholine in biological samples?

Enzymatic hydrolysis followed by colorimetric detection is widely used. For instance, phosphatidylcholine-specific phospholipase D (PLD) hydrolyzes the compound to release choline, which is oxidized to betaine and H₂O₂. The latter reacts with a chromogen (e.g., Trinder’s reagent) for spectrophotometric quantification at 570 nm .

Advanced Research Questions

Q. How should experimental designs account for potential interference from endogenous choline in cellular assays?

Include background controls by omitting PLD in parallel reactions to measure baseline choline levels. Subtract background signals from sample readings. Optimize sample dilution to ensure readings fall within the linear range of the standard curve (typically 0.1–10 µM) .

Q. What are the key contradictions in literature regarding the stability of 2-Hexadecanoylthio-1-ethylphosphorylcholine under varying pH conditions?

Conflicting reports exist on its stability at pH < 6.5. Some studies suggest rapid hydrolysis of the thioglycolic ester bond, while others note stabilization via micelle formation. To resolve this, conduct stability assays using dynamic light scattering (DLS) to monitor micelle integrity under acidic conditions .

Q. How can researchers optimize the compound’s solubility for in vitro vs. in vivo studies?

For in vitro work, use 0.1% Triton X-100 or lipid-free bovine serum albumin (BSA) to solubilize the compound. In vivo, formulate it as liposomes (e.g., using the ethanol injection method) to enhance bioavailability. Particle size and zeta potential should be characterized via DLS .

Q. What are the critical considerations for synthesizing isotopically labeled analogs (e.g., deuterated or ¹³C-labeled) for tracer studies?

Use deuterated hexadecanoic acid or ¹³C-labeled choline precursors during synthesis. Ensure labeling efficiency (>98%) via isotope ratio mass spectrometry (IRMS). Note that isotopic substitution may alter critical micelle concentration (CMC), requiring revalidation of physicochemical properties .

Q. How do discrepancies in reported biological activity relate to variations in assay protocols?

Activity variations may arise from differences in cell membrane composition (e.g., lipid rafts in cancer vs. normal cells) or enzymatic batch variability. Standardize assays using reference materials (e.g., commercially available phosphatidylcholine standards) and include positive/negative controls .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for resolving batch-to-batch variability in synthesis yields?

Apply multivariate analysis (e.g., principal component analysis) to identify critical process parameters (CPPs) such as reaction temperature or solvent purity. Use design of experiments (DoE) to optimize CPPs and ensure yield consistency .

Q. How should researchers address conflicting NMR spectral data across studies?

Verify solvent effects (e.g., deuterochloroform vs. D₂O) and temperature calibration. Cross-reference with computational chemistry tools (e.g., density functional theory (DFT)-predicted chemical shifts) to assign ambiguous peaks .

Methodological Troubleshooting

Q. How to mitigate oxidative degradation during long-term storage?

Store lyophilized samples under argon at -80°C. For solutions, add 0.01% butylated hydroxytoluene (BHT) and avoid repeated freeze-thaw cycles by aliquoting .

Q. What steps validate the specificity of enzymatic assays for 2-Hexadecanoylthio-1-ethylphosphorylcholine?

Perform competition assays with structural analogs (e.g., palmitoylphosphorylcholine). Use LC-MS/MS to confirm the absence of cross-reactivity with non-target phospholipids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.